![molecular formula C22H18FN3O4 B2717846 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1448043-19-3](/img/structure/B2717846.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O4 and its molecular weight is 407.401. The purity is usually 95%.
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Scientific Research Applications
- Wide-Bandgap Copolymer Donor : The compound, often referred to as BBTA, serves as a wide-bandgap D–A-type conjugated copolymer donor. Its design incorporates a benzo[1,2-d:4,5-d′]bisthiazole core as an acceptor moiety and benzo[1,2-b:4,5-b′]dithiophene as a donor moiety .
- Efficient Fullerene-Free OSCs : OSCs based on BBTA achieve impressive power conversion efficiencies (PCEs). For instance, a PCE of 11.08% has been reported, along with a Voc (open-circuit voltage) of 1.00 V, a Jsc (short-circuit current density) of 17.63 mA cm−2, and a fill factor (FF) of 63.1%. Notably, BBTA exhibits a very low energy loss of 0.50 eV .
- Improved Photo-Response and Charge Transport : Compared to its thiazolothiazole-based analogue, BBTA-based devices demonstrate stronger photo-response, balanced hole/electron mobilities, and reduced bimolecular recombination. The donor/acceptor miscibility is also favorable .
Nitrogen Heterocycles in Drug Design
The compound’s nitrogen-containing heterocyclic structure makes it relevant in drug discovery. Nitrogen heterocycles often play crucial roles in binding to enzymes, proteins, and DNA. Here’s how it fits in:
- Binding Potential : Benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines, which share structural features with our compound, are known to interact with biological systems. Many drugs incorporate these moieties at their cores .
C–N Bond Formation
Beyond its electronic properties, the compound has practical synthetic applications:
- Versatile Synthesis : Researchers have developed a general, inexpensive, and versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and forming C–N bonds using an aromatic aldehyde and o-phenylenediamine .
A benzo[1,2-d:4,5-d′]bisthiazole-based wide-bandgap copolymer semiconductor for efficient fullerene-free organic solar cells with a small energy loss of 0.50 eV Benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4/c1-26-19(13-18(25-26)15-4-6-16(23)7-5-15)22(27)24-10-2-3-11-28-17-8-9-20-21(12-17)30-14-29-20/h4-9,12-13H,10-11,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWGLWRFBKAFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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